molecular formula C14H17ClN6O2S B12296537 N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride

N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride

Cat. No.: B12296537
M. Wt: 368.8 g/mol
InChI Key: SHTRNYKIKBGURX-UHFFFAOYSA-N
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Description

N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride is a complex organic compound that belongs to the class of triazole derivatives. Triazole compounds are known for their versatile biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride typically involves multiple steps. One common method includes the reaction of 8-amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with 2-methylphenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Unlike other triazole-containing compounds, it has shown promise in multiple therapeutic areas, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H17ClN6O2S

Molecular Weight

368.8 g/mol

IUPAC Name

N-[5-(8-amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C14H16N6O2S.ClH/c1-8-4-5-10(6-12(8)19-23(3,21)22)13-7-11(15)14-17-16-9(2)20(14)18-13;/h4-7,19H,15H2,1-3H3;1H

InChI Key

SHTRNYKIKBGURX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C(=C2)N)C)NS(=O)(=O)C.Cl

Origin of Product

United States

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